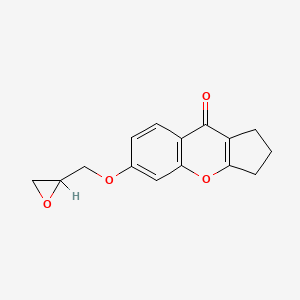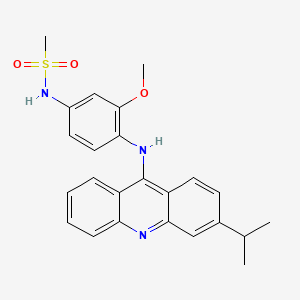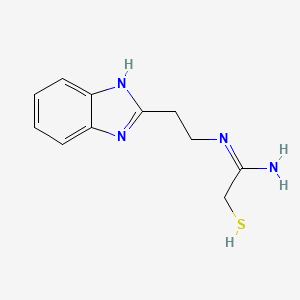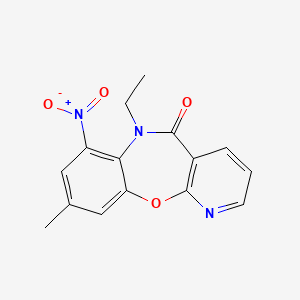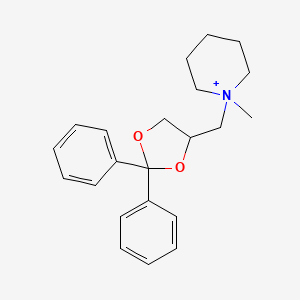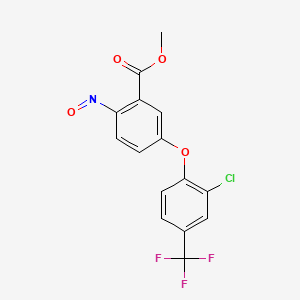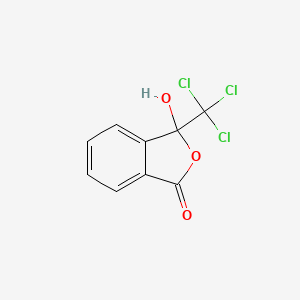
2-((4-((2-Aminoethyl)dithio)butyl)dithio)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-((2-Aminoethyl)dithio)butyl)dithio)ethanamine is an organic compound characterized by the presence of multiple sulfur atoms and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Aminoethyl)dithio)butyl)dithio)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoethanethiol and 1,4-dibromobutane.
Formation of Disulfide Bonds: The initial step involves the formation of disulfide bonds. This can be achieved by reacting 2-aminoethanethiol with an oxidizing agent like hydrogen peroxide or iodine.
Alkylation: The next step is the alkylation of the disulfide intermediate with 1,4-dibromobutane under basic conditions, typically using sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-((2-Aminoethyl)dithio)butyl)dithio)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
2-((4-((2-Aminoethyl)dithio)butyl)dithio)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing multiple sulfur atoms.
Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development targeting diseases related to oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of disulfide bonds.
Mechanism of Action
The mechanism by which 2-((4-((2-Aminoethyl)dithio)butyl)dithio)ethanamine exerts its effects involves the interaction of its disulfide bonds with biological molecules. The compound can undergo redox reactions, influencing the redox state of cells and affecting various biochemical pathways. The amino group can also participate in hydrogen bonding and electrostatic interactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Cystamine: A simpler disulfide-containing compound with similar redox properties.
Dithiothreitol (DTT): A reducing agent commonly used in biochemical research.
Tris(2-carboxyethyl)phosphine (TCEP): Another reducing agent with applications in protein chemistry.
Uniqueness
2-((4-((2-Aminoethyl)dithio)butyl)dithio)ethanamine is unique due to its specific structure, which includes both an amino group and multiple disulfide bonds. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry. Its ability to undergo both oxidation and reduction reactions, as well as its potential for nucleophilic substitution, sets it apart from simpler disulfide-containing compounds.
Properties
CAS No. |
92443-09-9 |
|---|---|
Molecular Formula |
C8H20N2S4 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
2-[4-(2-aminoethyldisulfanyl)butyldisulfanyl]ethanamine |
InChI |
InChI=1S/C8H20N2S4/c9-3-7-13-11-5-1-2-6-12-14-8-4-10/h1-10H2 |
InChI Key |
IBKWJJMNSWLXST-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSSCCN)CSSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
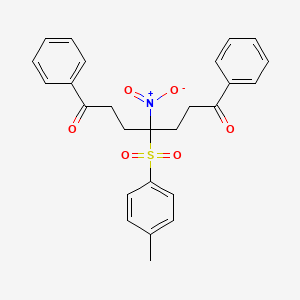
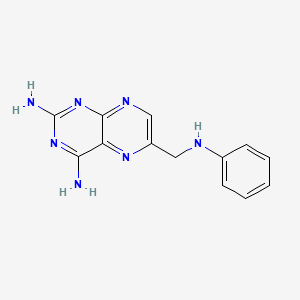
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
